1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one
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Overview
Description
1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one is an organic compound that features a sulfonyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl derivatives, while oxidation and reduction can lead to different sulfonyl or sulfinyl compounds.
Scientific Research Applications
1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or pathways, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-fluorobenzenesulfonyl chloride
- 2-chloro-5-fluorobenzenesulfonyl chloride
- 4-fluoro-3-methylbenzenesulfonyl chloride
Uniqueness
1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)sulfonylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3S/c1-6(12)5-15(13,14)9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWXCMJFRZFIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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